REACTION_CXSMILES
|
[I-].[Li+].[C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH:10]([C:15]([O:17]C)=[O:16])[CH2:9][CH2:8][C:7]=2[N:6]=1)#[N:4].N1C=CC=CC=1>>[C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH:10]([C:15]([OH:17])=[O:16])[CH2:9][CH2:8][C:7]=2[N:6]=1)#[N:4] |f:0.1|
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Name
|
|
Quantity
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10.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
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Name
|
methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=2CCC(CC2C=C1)C(=O)OC
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
two
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
irradiation for 4 hr at 130° C
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ˜15 mL
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (50 mL) and DCM (200 mL) and 1M citric acid (150 mL)
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Type
|
ADDITION
|
Details
|
was added until a pH of 4
|
Type
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EXTRACTION
|
Details
|
The aqueous was extracted with additional DCM (200 mL)
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Type
|
WASH
|
Details
|
the combined organics was washed with 0.25 M citric acid (150 mL)
|
Type
|
WASH
|
Details
|
The citric acid wash
|
Type
|
EXTRACTION
|
Details
|
was back extracted with DCM (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried ((Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (200 mL)
|
Type
|
WASH
|
Details
|
washed with 0.5 M citric acid (50 mL×2)
|
Type
|
WASH
|
Details
|
Each citric acid wash
|
Type
|
EXTRACTION
|
Details
|
was back extracted with DCM (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=2CCC(CC2C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |